N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]
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Overview
Description
Preparation Methods
The synthesis of N-Pyridoxyl-7-Keto-8-Aminopelargonic Acid-5’-Monophosphate involves the decarboxylative condensation of L-alanine with pimeloyl-CoA, catalyzed by the enzyme 8-amino-7-oxononanoate synthase . This reaction is stereospecific and requires pyridoxal 5’-phosphate as a cofactor . Industrial production methods typically involve the use of recombinant Escherichia coli strains engineered to overexpress the necessary enzymes .
Chemical Reactions Analysis
N-Pyridoxyl-7-Keto-8-Aminopelargonic Acid-5’-Monophosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Pyridoxyl-7-Keto-8-Aminopelargonic Acid-5’-Monophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Pyridoxyl-7-Keto-8-Aminopelargonic Acid-5’-Monophosphate involves its role as a substrate for the enzyme 8-amino-7-oxononanoate synthase . This enzyme catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8-amino-7-oxononanoate, which is a key intermediate in the biosynthesis of biotin . The molecular targets and pathways involved include the biotin biosynthesis pathway and the enzymes that catalyze the various steps in this pathway .
Comparison with Similar Compounds
N-Pyridoxyl-7-Keto-8-Aminopelargonic Acid-5’-Monophosphate is unique in its role in the biosynthesis of biotin. Similar compounds include:
Pyridoxamine 5’-phosphate: Another compound in the same class, involved in different metabolic pathways.
8-Amino-7-oxononanoate: A direct product of the reaction catalyzed by 8-amino-7-oxononanoate synthase.
Pimeloyl-CoA: A substrate for the enzyme 8-amino-7-oxononanoate synthase.
These compounds share structural similarities but differ in their specific roles and functions within metabolic pathways .
Properties
Molecular Formula |
C17H27N2O8P |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(8S)-8-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]-7-oxononanoic acid |
InChI |
InChI=1S/C17H27N2O8P/c1-11(15(20)6-4-3-5-7-16(21)22)19-9-14-13(10-27-28(24,25)26)8-18-12(2)17(14)23/h8,11,19,23H,3-7,9-10H2,1-2H3,(H,21,22)(H2,24,25,26)/t11-/m0/s1 |
InChI Key |
YXEXNGWPUWJMIT-NSHDSACASA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CN[C@@H](C)C(=O)CCCCCC(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(C)C(=O)CCCCCC(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
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